3-Ethylphenyl isocyanate

Description

Significance and Research Context of Aromatic Isocyanates in Contemporary Chemistry

Aromatic isocyanates are a class of organic compounds characterized by the presence of an isocyanate group (–N=C=O) directly bonded to an aromatic ring. gas-sensing.com This functional group is highly reactive, readily engaging in addition reactions with nucleophiles such as alcohols, amines, and water. sci-hub.sechemicalbook.com This reactivity is the cornerstone of their industrial and academic importance, most notably in the production of polyurethanes. crowdchem.netamericanchemistry.com

Polyurethanes, formed through the reaction of diisocyanates with polyols, are a versatile class of polymers with applications ranging from flexible and rigid foams to coatings, adhesives, sealants, and elastomers. crowdchem.netamericanchemistry.comontosight.ai The properties of the resulting polyurethane can be finely tuned by varying the structure of the isocyanate and polyol precursors. patsnap.com Aromatic isocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are key players in the polyurethane market due to their high reactivity and the superior mechanical properties they impart to the final products. gas-sensing.comrsc.org

Beyond polyurethanes, the reactivity of aromatic isocyanates makes them valuable reagents in organic synthesis. They are employed in the creation of a diverse range of compounds, including ureas, carbamates, and other heterocyclic structures. sci-hub.se The ongoing research in this field is driven by the need for novel materials with enhanced properties, improved sustainability, and advanced functionalities. patsnap.compatsnap.com

Historical Trajectories and Current Paradigms in 3-Ethylphenyl Isocyanate Studies

The study of isocyanates dates back to the 19th century, but their industrial significance surged in the mid-20th century with the development of polyurethanes. patsnap.compatsnap.com While much of the early focus was on large-scale commodity diisocyanates like TDI and MDI, academic and industrial research has increasingly turned to more specialized isocyanates like this compound to explore structure-property relationships in greater detail.

Early research involving this compound likely centered on its fundamental reactivity and its potential as a monomer in polymer synthesis. More recently, studies have become more nuanced, investigating its use in creating polymers with specific thermal, mechanical, or self-healing properties. For instance, research has explored the use of substituted phenyl isocyanates in the synthesis of copolymers with unique characteristics. rsc.org The current paradigm in the study of this compound is characterized by a focus on its application in high-performance materials, functional polymers, and as a tool for creating complex molecular architectures.

Definitional Scope and Strategic Objectives of Academic Inquiry for this compound

The academic inquiry into this compound is strategically focused on several key areas. A primary objective is to fully elucidate the impact of the ethyl substituent on the reactivity of the isocyanate group and the properties of the resulting polymers. This includes detailed kinetic studies of its reactions and in-depth characterization of the polymers derived from it.

Another strategic goal is the development of novel synthetic methodologies that utilize this compound as a building block. This involves exploring its participation in various chemical transformations to create new functional molecules and materials. clockss.org Furthermore, there is a growing interest in understanding and controlling the self-assembly and supramolecular chemistry of derivatives of this compound. rsc.org

The overarching aim of this academic inquiry is to expand the fundamental understanding of isocyanate chemistry and to leverage this knowledge for the design and synthesis of next-generation materials with tailored properties for advanced applications.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | nih.govnist.gov |

| Molecular Weight | 147.17 g/mol | nih.govchemeo.com |

| CAS Number | 23138-58-1 | nih.govchemeo.com |

| Density | 1.033 g/mL at 25 °C | chemsrc.com |

| Boiling Point | 104 °C (40 torr) | chemsrc.com |

| Flash Point | 74.8 °C | chemsrc.com |

| Refractive Index | n20/D 1.526 | chemsrc.com |

| Vapor Pressure | 0.15 mmHg at 25°C | chemsrc.com |

| LogP | 2.216 | chemeo.com |

Propriétés

IUPAC Name |

1-ethyl-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFZCDLEGMEKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

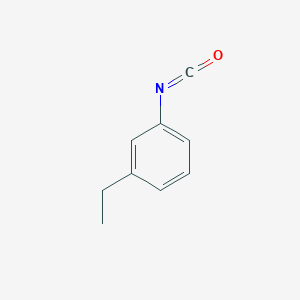

CCC1=CC(=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377810 | |

| Record name | 3-Ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23138-58-1 | |

| Record name | 3-Ethylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23138-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Ethylphenyl Isocyanate

Phosgene-Based Synthesis Routes

The classical phosgenation of a primary amine like 3-ethylaniline proceeds through a well-established multi-step mechanism. The reaction is typically initiated at low temperatures (0 to 5°C) in an inert solvent.

N-Acylation: The reaction commences with the nucleophilic attack of the amino group of 3-ethylaniline on the electrophilic carbonyl carbon of phosgene (B1210022). This initial step forms an unstable N-acyl chloride intermediate.

Carbamoyl Chloride Formation: The intermediate rapidly eliminates a molecule of hydrogen chloride (HCl) to yield 3-ethylphenylcarbamoyl chloride. The amine itself can act as a base to neutralize the HCl, forming 3-ethylaniline hydrochloride.

Thermal Dehydrochlorination: In the second, "hot phosgenation" stage, the temperature of the reaction mixture is elevated (typically to 100-200°C). googleapis.com At this higher temperature, the carbamoyl chloride undergoes thermal decomposition, eliminating another molecule of HCl to form the final product, 3-Ethylphenyl isocyanate. google.com

An excess of phosgene is used throughout the reaction to ensure complete conversion of the amine and to minimize the formation of undesired by-products, such as N,N'-disubstituted ureas, which can arise from the reaction between the isocyanate product and unreacted 3-ethylaniline. google.comorgsyn.org

Liquid-phase phosgenation is the most common method for producing aromatic isocyanates like Toluene (B28343) diisocyanate (TDI) and Diphenylmethane diisocyanate (MDI), and the principles are directly applicable to this compound. nih.gov The process involves dissolving the precursor amine (3-ethylaniline) in an inert high-boiling solvent, such as monochlorobenzene or o-dichlorobenzene, and reacting it with a solution of phosgene in the same solvent. google.com

Modern advancements focus on process optimization to improve yield, safety, and efficiency. This includes multi-stage reaction designs where the initial "cold phosgenation" is performed in one reactor, followed by transfer to a series of "hot phosgenation" reactors or columns where the temperature is gradually increased. google.com This staged approach allows for precise temperature control, maximizing the conversion of the carbamoyl chloride intermediate while minimizing side reactions. google.com The process concludes with the distillation of the crude product to remove the solvent and any remaining HCl or excess phosgene, which are typically recovered and recycled. google.com

| Parameter | Condition/Reactant | Purpose/Remark |

|---|---|---|

| Primary Precursor | 3-Ethylaniline | The starting amine corresponding to the target isocyanate. |

| Carbonyl Source | Phosgene (COCl₂) | Typically used in excess to drive the reaction to completion. |

| Solvent | o-Dichlorobenzene, Monochlorobenzene | Inert solvent with a high boiling point suitable for both reaction stages. google.com |

| Cold Phosgenation Temp. | 0 - 50°C | Formation of the 3-ethylphenylcarbamoyl chloride intermediate. |

| Hot Phosgenation Temp. | 100 - 200°C | Thermal decomposition of the intermediate to this compound. googleapis.com |

| By-products | Hydrogen Chloride (HCl) | Recovered and often used elsewhere or neutralized. |

Gas-phase phosgenation represents a significant technological advancement over the liquid-phase process. nih.gov In this method, the amine (3-ethylaniline) and phosgene are vaporized, preheated, and mixed in a tubular reactor at high temperatures, typically between 200°C and 600°C. nih.govresearchgate.net The reaction is extremely fast, occurring within seconds.

Key advantages of gas-phase phosgenation include:

Reduced Solvent Use: The process requires significantly less solvent, in some cases up to 80% less than liquid-phase methods, making it more environmentally friendly and cost-effective. covestro.com

Higher Selectivity: The rapid reaction at high temperatures minimizes the formation of by-products, leading to higher product yields and purity. covestro.com

Enhanced Safety: The inventory of liquid phosgene in the plant is significantly reduced, lowering the risk associated with handling this toxic material. researchgate.net

Despite these advantages, the high capital investment for specialized equipment and the technical challenges of handling gaseous reactants at high temperatures mean that this technology is primarily suited for large-scale, continuous industrial production of major isocyanates. covestro.com For laboratory-scale synthesis of a specialty chemical like this compound, liquid-phase phosgenation remains the more practical approach.

Non-Phosgene Synthetic Pathways

Growing safety and environmental concerns over the use of phosgene have driven extensive research into alternative, "phosgene-free" routes to isocyanates. ionike.comresearchgate.net These methods often involve the catalytic carbonylation of nitrogen-containing precursors, such as nitro compounds.

The most direct non-phosgene route to this compound involves the catalytic reductive carbonylation of 3-ethylnitrobenzene with carbon monoxide (CO). This reaction, in theory, offers a streamlined process from a readily available precursor.

This process is typically carried out at high temperatures (100-250°C) and pressures in the presence of a sophisticated catalyst system. google.com Palladium (Pd) and Rhodium (Rh) complexes have shown the most promise as catalysts for this transformation. researchgate.netunimi.it However, the direct carbonylation pathway is challenging due to the high reactivity of the isocyanate product, which can lead to polymerization and other side reactions, often resulting in low yields and selectivity. unimi.it

| Catalyst System | Nitro-Precursor Example | Reaction Conditions | Reported Yield (%) |

|---|---|---|---|

| PdCl₂ with N-donor ligands | Nitrobenzene | 220°C, 1400 psi CO, Toluene | 63.5% (Phenyl isocyanate) researchgate.net |

| RhH(CO)(PPh₃)₃ with MoCl₅ | Nitrobenzene | High Temperature & Pressure | Increased conversion and yield researchgate.net |

| Multi-metallic (e.g., Pd-Sn) | Nitroaromatics | 80-190°C, High Pressure CO | Variable, patent-disclosed google.com |

| Ru₃(CO)₁₂ | Nitroarenes | High Temperature & Pressure | Active but can lead to other products unimi.it |

A more successful and widely studied non-phosgene approach is the two-step, one-pot nitro-reduction carbonylation. nih.gov In this strategy, the nitro precursor (3-ethylnitrobenzene) is first reduced and then carbonylated in the presence of a nucleophile, typically an alcohol, to form a stable carbamate (B1207046) intermediate. This intermediate is then isolated and subjected to thermal decomposition (cracking) to yield the desired isocyanate and regenerate the alcohol. nih.govresearchgate.net

Step 1: Reductive Carbonylation to Carbamate Ar-NO₂ + 3 CO + R'OH → Ar-NHCOOR' + 2 CO₂

Step 2: Thermal Decomposition of Carbamate Ar-NHCOOR' → Ar-NCO + R'OH

This method offers a safer and more manageable alternative to both direct phosgenation and direct carbonylation. The key to this process is the development of efficient catalysts for the initial carbamate synthesis. Various catalytic systems based on ruthenium, palladium, and selenium have been explored for this purpose. researchgate.net This pathway is considered one of the most viable green alternatives for the future industrial production of isocyanates. researchgate.net

Amino Oxidation Carbonylation Approaches to this compound

The oxidative carbonylation of amines presents a direct and atom-economical route to isocyanates. In the context of this compound, this would involve the reaction of 3-ethylaniline with carbon monoxide and an oxidant. This process is typically mediated by transition metal catalysts. The general reaction involves the activation of the amine and subsequent insertion of carbon monoxide to form the isocyanate.

While specific studies on the amino oxidation carbonylation of 3-ethylaniline to this compound are not extensively documented in publicly available literature, the general mechanism for aryl amines is well-established. The reaction is often carried out in the presence of a palladium catalyst. The catalytic cycle is thought to involve the coordination of the amine to the metal center, followed by oxidative addition and reductive elimination steps to yield the isocyanate.

Research on related aromatic amines has shown that the choice of oxidant, solvent, and catalyst ligands significantly influences the reaction's yield and selectivity. Common oxidants include oxygen or benzoquinone.

Exploration of Dimethyl Carbonate and Urea-Based Routes for Isocyanate Synthesis

Phosgene-free methods for isocyanate synthesis often involve the formation of a carbamate intermediate, which is then thermally decomposed to the isocyanate. Dimethyl carbonate (DMC) and urea (B33335) are increasingly explored as safer carbonyl sources for this purpose.

The synthesis of this compound via a DMC route would proceed in two main steps:

Carbamate Formation: 3-ethylaniline is reacted with dimethyl carbonate to form methyl N-(3-ethylphenyl)carbamate. This reaction is typically catalyzed by Lewis acids or bases.

Thermal Decomposition: The resulting carbamate is then heated, often in the presence of a catalyst, to yield this compound and methanol. The removal of methanol from the reaction mixture is crucial to drive the equilibrium towards the product.

Urea-based routes offer another green alternative. In this approach, 3-ethylaniline would be reacted with urea to form a corresponding N,N'-disubstituted urea, which can then be thermally treated to produce this compound. This method is advantageous as it utilizes inexpensive and readily available starting materials. The byproducts are typically ammonia and an alcohol, which can often be recycled.

| Reactant 1 | Reactant 2 | Intermediate | Catalyst (Carbamate Formation) | Catalyst (Decomposition) | Product |

| 3-Ethylaniline | Dimethyl Carbonate | Methyl N-(3-ethylphenyl)carbamate | Lewis acids (e.g., zinc acetate) or bases | Metal oxides or salts | This compound |

| 3-Ethylaniline | Urea | N-(3-ethylphenyl)urea | Not always required | Metal oxides (e.g., ZnO, Bi2O3) | This compound |

Utilization of 3-Substituted Dioxazolones as Green Isocyanate Surrogates

3-Substituted dioxazolones have emerged as promising "green" surrogates for isocyanates. These heterocyclic compounds can be synthesized from hydroxamic acids and serve as precursors that generate isocyanates in situ upon mild heating. researchgate.net This method avoids the direct handling of potentially hazardous isocyanates.

For the synthesis of derivatives of this compound, a 3-(3-ethylphenyl)-1,4,2-dioxazol-5-one would be the key intermediate. This compound, upon gentle heating, would undergo decarboxylation to generate this compound, which can then react with a suitable nucleophile in the same pot. researchgate.net This approach is particularly useful for the synthesis of ureas and carbamates in a more environmentally benign manner. The reaction is often promoted by a non-toxic base like sodium acetate in a green solvent such as methanol. researchgate.net

Catalysis in this compound Synthesis

Catalysis is central to the efficiency and selectivity of modern isocyanate synthesis. Both homogeneous and heterogeneous catalytic systems have been developed and optimized for the various synthetic routes.

Characterization of Homogeneous Catalysis Systems

Homogeneous catalysts are widely employed in the synthesis of aryl isocyanates due to their high activity and selectivity under relatively mild reaction conditions. These catalysts are typically soluble in the reaction medium.

In the context of amino oxidation carbonylation and related processes for producing this compound, transition metal complexes of palladium and rhodium are of significant interest.

Palladium Complexes: Palladium-based catalysts, often with phosphine or phenanthroline ligands, are effective for the carbonylation of nitroaromatics and the oxidative carbonylation of amines. acs.orgacs.org The electronic and steric properties of the ligands can be tuned to optimize catalyst performance.

Rhodium Complexes: Rhodium(III) catalysts have been shown to be effective in C-H amidation reactions with isocyanates. acs.org While this is a reaction of isocyanates rather than a synthesis method, the mechanistic insights gained from these systems are valuable for understanding the interaction of the isocyanate group with transition metal centers.

Characterization of these homogeneous catalysts typically involves spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and mass spectrometry to elucidate the structure and stability of the active catalytic species.

Development and Evaluation of Heterogeneous Catalysis Systems

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often enhanced stability under harsh reaction conditions. For the synthesis of aryl isocyanates, various solid catalysts have been investigated.

These catalysts are often based on metal oxides or metals supported on high-surface-area materials. For the thermal decomposition of carbamates to isocyanates, metal oxides such as zinc oxide (ZnO), bismuth(III) oxide (Bi2O3), and alumina (Al2O3) have been evaluated. researchgate.net Supported metal catalysts, such as palladium on carbon (Pd/C), have been explored for carbonylation reactions. researchgate.net

The development and evaluation of these heterogeneous catalysts involve:

Synthesis: Preparation of the catalyst with desired properties, such as high surface area, controlled pore size, and uniform distribution of active sites.

Characterization: Techniques like X-ray diffraction (XRD) to determine the crystalline structure, transmission electron microscopy (TEM) to visualize the morphology and particle size, and Brunauer-Emmett-Teller (BET) analysis to measure the surface area.

Performance Evaluation: Testing the catalyst's activity, selectivity, and stability in the target reaction under various conditions (temperature, pressure, substrate concentration).

| Catalyst Type | Support Material | Application | Advantages |

| Metal Oxides (e.g., ZnO, Bi2O3) | - | Carbamate decomposition | Low cost, good activity |

| Palladium | Carbon, Alumina, Zeolites | Carbonylation reactions | High activity and selectivity |

| Rhodium | Polymeric supports | C-H amidation | High selectivity |

Optimization of Catalyst Systems and Elucidation of Catalytic Mechanisms in Isocyanate Formation

Optimizing a catalytic system is crucial for achieving high yields and selectivity while minimizing costs and environmental impact. This involves systematically varying reaction parameters such as temperature, pressure, solvent, catalyst loading, and ligand-to-metal ratio. The goal is to find the optimal conditions where the catalyst exhibits its highest performance.

Elucidating the catalytic mechanism provides a fundamental understanding of the reaction pathway and the role of the catalyst. This knowledge is invaluable for the rational design of more efficient catalysts. Mechanistic studies often involve a combination of experimental and computational approaches:

Kinetic Studies: Measuring reaction rates under different conditions to determine the rate law and activation parameters.

In-situ Spectroscopy: Techniques like in-situ FTIR and NMR can be used to observe the catalyst and intermediates under actual reaction conditions.

Isotope Labeling Studies: Using isotopically labeled reactants (e.g., with 13C or 15N) to trace the path of atoms through the reaction.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate the energies of intermediates and transition states, and provide insights into the electronic structure of the catalytic species.

For the palladium-catalyzed carbonylation of nitroarenes to isocyanates, the mechanism is complex and can involve multiple pathways. acs.org It is generally accepted that the reaction proceeds through the formation of a nitrene intermediate which then reacts with carbon monoxide. The role of the catalyst is to facilitate the reduction of the nitro group and the insertion of CO.

In the thermal decomposition of carbamates, the catalyst is believed to facilitate the cleavage of the C-O bond of the carbamate, leading to the formation of the isocyanate and the alcohol. The mechanism can be influenced by the acidic or basic properties of the catalyst surface. researchgate.net

Reaction Mechanisms and Chemical Transformations of 3 Ethylphenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Moiety

The most characteristic reactions of 3-Ethylphenyl isocyanate involve the nucleophilic addition to the cumulative double bond system of the isocyanate group. The general mechanism involves the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon of the isocyanate. This leads to the formation of a transient, unstable intermediate that rapidly undergoes proton transfer to the nitrogen atom, yielding the final stable addition product. The reactivity of the isocyanate is enhanced by the electron-withdrawing nature of the nitrogen and oxygen atoms, which polarizes the N=C and C=O bonds.

Urethane (B1682113) Formation through Reactions with Hydroxyl-Containing Compounds

The reaction between this compound and compounds containing hydroxyl groups, such as alcohols or phenols, results in the formation of N-(3-ethylphenyl)carbamates, commonly known as urethanes. This reaction is of significant industrial importance as it forms the basis for polyurethane chemistry. The reaction proceeds via the nucleophilic attack of the oxygen atom from the hydroxyl group on the isocyanate's central carbon.

The mechanism is generally accepted to be a two-step process:

Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group.

Proton Transfer: A proton is transferred from the alcohol's oxygen to the isocyanate's nitrogen, forming the stable urethane linkage.

Kinetic studies on analogous aryl isocyanates, such as phenyl and tolyl isocyanates, show that the reaction rate is influenced by the steric hindrance of the alcohol and the polarity of the solvent. cdnsciencepub.comcdnsciencepub.comacs.org While often uncatalyzed, this reaction can be significantly accelerated by catalysts such as tertiary amines or organometallic compounds like dibutyltin dilaurate. l-i.co.uk

Table 1: Urethane Formation from this compound

| Reactant (Hydroxyl Compound) | Product Name | Typical Conditions |

|---|---|---|

| Methanol | Methyl N-(3-ethylphenyl)carbamate | Solvent (e.g., Toluene (B28343), THF), Room Temperature |

| Ethanol | Ethyl N-(3-ethylphenyl)carbamate | Solvent (e.g., Toluene, THF), Room Temperature |

| Phenol | Phenyl N-(3-ethylphenyl)carbamate | Elevated temperature or catalyst (e.g., tertiary amine) |

Urea (B33335) Formation via Reactions with Amino-Containing Compounds

When this compound reacts with primary or secondary amines, it forms N,N'-substituted ureas. This reaction is typically very rapid and exothermic, often proceeding to completion at room temperature without the need for a catalyst. commonorganicchemistry.comwikipedia.org The mechanism is analogous to urethane formation, involving the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the isocyanate.

The high nucleophilicity of the nitrogen atom in amines compared to the oxygen in alcohols makes this reaction particularly facile. researchgate.net The resulting urea derivatives are stable compounds characterized by their ability to form strong hydrogen bonds, a property that is critical in the structure of polyurea polymers.

Table 2: Urea Formation from this compound

| Reactant (Amino Compound) | Product Name | Typical Conditions |

|---|---|---|

| Ammonia | (3-Ethylphenyl)urea | Inert solvent (e.g., DCM, THF) |

| Aniline | 1-(3-Ethylphenyl)-3-phenylurea | Inert solvent (e.g., DCM, THF), Room Temperature |

| Diethylamine | 1-(3-Ethylphenyl)-3,3-diethylurea | Inert solvent (e.g., DCM, THF), Room Temperature |

Thiocarbamate Synthesis through Reactions with Thiol-Containing Compounds

The reaction of this compound with thiols (mercaptans) yields S-alkyl or S-aryl N-(3-ethylphenyl)thiocarbamates. Thiols are effective nucleophiles for this transformation, with the sulfur atom attacking the isocyanate carbon. This reaction is generally slower than the corresponding reaction with amines but can be performed efficiently, often under catalyst- and solvent-free conditions or with the use of a base catalyst like a tertiary amine. researchgate.netresearchgate.net

The mechanism follows the established pattern of nucleophilic addition, forming a stable C-S bond and the thiocarbamate linkage. researchgate.net These compounds are valuable in various fields, including agrochemicals and organic synthesis.

Table 3: Thiocarbamate Synthesis from this compound

| Reactant (Thiol Compound) | Product Name | Typical Conditions |

|---|---|---|

| Ethanethiol | S-Ethyl N-(3-ethylphenyl)carbamothioate | Neat or in solvent, optional base catalyst (e.g., Triethylamine) |

| Thiophenol | S-Phenyl N-(3-ethylphenyl)carbamothioate | Neat or in solvent, optional base catalyst, may require heat |

| 1-Dodecanethiol | S-Dodecyl N-(3-ethylphenyl)carbamothioate | Neat or in solvent (e.g., THF), optional base catalyst researchgate.net |

Cycloaddition Reactions and Heterocyclic Compound Synthesis

Beyond simple nucleophilic additions, the π-electron systems within the isocyanate group allow this compound to participate in cycloaddition reactions. These reactions are powerful tools for the construction of various heterocyclic ring systems, which are prevalent in pharmaceuticals and materials science.

[2+2] Cycloadditions Involving this compound

In [2+2] cycloaddition reactions, the isocyanate can react with molecules containing a double bond (alkenes, imines, etc.) to form four-membered heterocyclic rings. The N=C bond of the isocyanate typically acts as the 2π component. For example, the reaction of an aryl isocyanate with an imine or a formamidine can yield a 1,3-diazetidin-2-one ring system. These reactions can be thermally or photochemically initiated and lead to the formation of β-lactam or other four-membered heterocyclic structures. While specific examples for this compound are not extensively documented, its reactivity is expected to be analogous to that of phenyl isocyanate in such transformations.

[3+2] Cycloadditions and Related Reaction Pathways

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, involve a 3-atom, 4π-electron component (a 1,3-dipole) reacting with a 2π-electron component (a dipolarophile). This compound can act as the dipolarophile, reacting with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocyclic compounds. mdpi.com

Alternatively, isocyanates can be involved in multi-component reactions that proceed through pathways resembling a [3+2] cycloaddition to generate complex heterocyclic structures. researchgate.net For instance, isocyanates can react with in-situ generated N-ylides to afford various fused polyheterocyclic systems. mdpi.comresearchgate.net These reactions provide a highly efficient route to molecular complexity from simple starting materials.

Derivatization for the Formation of Complex Heterocyclic Systems

The isocyanate group (-N=C=O) is characterized by an electrophilic carbon atom, making it susceptible to attack by a variety of nucleophiles. This reactivity is fundamental to the use of this compound as a building block in heterocyclic chemistry. The presence of the ethyl group on the phenyl ring can influence reaction rates and regioselectivity through steric and electronic effects, although the fundamental reactivity is dictated by the isocyanate moiety.

Isocyanates are versatile reagents in multicomponent reactions (MCRs) and cycloaddition reactions for the synthesis of diverse heterocyclic structures. nih.gov For instance, isocyanates react with various substrates to form nitrogen-containing heterocycles. A general approach involves the reaction of an isocyanate with a compound containing two nucleophilic sites, leading to cyclization.

Common transformations involving aryl isocyanates like this compound include:

Synthesis of Quinazolinones: Aryl isocyanates can undergo [4+2] annulation reactions with suitable partners to form quinazolinone cores, which are significant motifs in medicinal chemistry.

Formation of Hydantoins: The Bucherer–Bergs reaction, a classic MCR, can utilize isocyanates to produce substituted hydantoins. nih.gov

[3+2] Cycloaddition Reactions: Isocyanates can participate as the two-atom component in [3+2] cycloadditions with three-atom synthons, leading to five-membered heterocyclic rings. nih.govresearchgate.net

Pyrrole Synthesis: In the presence of isocyanides and dialkyl acetylenedicarboxylates, phenyl isocyanate participates in a one-pot, three-component reaction to yield highly substituted pyrrole derivatives. arkat-usa.org The proposed mechanism involves the initial formation of a zwitterion from the isocyanide and the acetylene derivative, which then attacks the electrophilic carbon of the isocyanate, followed by cyclization. arkat-usa.org

While these reactions are well-established for aryl isocyanates in general, specific studies detailing these pathways for this compound are less common. However, its structural similarity to other aryl isocyanates suggests it would behave analogously in these synthetic schemes.

Polymerization Reactions of this compound

Aryl isocyanates, including this compound, can undergo polymerization to form polyisocyanates. These polymers are noteworthy for their rigid, rod-like structures, which often adopt dynamic helical conformations. researchgate.netscispace.com Anionic polymerization is the primary method employed for synthesizing polyisocyanates with controlled structures. researchgate.net

Anionic Polymerization Mechanisms and Kinetics of Isocyanates

The anionic polymerization of isocyanates is a chain-growth process initiated by a nucleophilic attack on the carbonyl carbon of the monomer.

Initiation: The reaction begins when a suitable initiator (Nu⁻), such as an organometallic compound (e.g., alkyllithium) or a sodium amide, attacks the isocyanate monomer. This breaks the C=O double bond and forms a new bond, creating an amidate anion as the active species.

Propagation: The newly formed amidate anion at the chain end then attacks another isocyanate monomer in a similar fashion, adding it to the growing polymer chain. This process repeats, propagating the chain. The propagating species can exist as free ions, ion pairs, or larger aggregates, which can influence the polymerization kinetics. semanticscholar.org

Termination: In an ideal living polymerization, there is no inherent termination step. The chains remain active until deliberately "killed" by adding a terminating agent like a proton source (e.g., methanol). semanticscholar.org

The kinetics of anionic polymerization can be complex. ethernet.edu.et For some systems, the rate of propagation is first order with respect to both monomer and active center concentrations. youtube.com However, factors such as the association of initiator molecules or the interaction of the growing chain end with counterions can lead to fractional kinetic orders. ethernet.edu.et

Living Polymerization Techniques for Controlled Polyisocyanate Architectures

Living polymerization is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. scispace.com Achieving a truly living anionic polymerization of isocyanates has been a significant challenge due to side reactions, most notably trimerization. researchgate.netscispace.com

Specialized anionic polymerization methods have been developed to overcome these challenges. These often involve the use of specific initiators and additives that stabilize the propagating chain end, preventing it from undergoing side reactions. researchgate.netscispace.com For example, initiators like sodium benzanilide have proven effective for the living anionic polymerization of certain isocyanates, providing excellent control over the molecular weight and polydispersity of the resulting polymer. acs.org The living nature of these polymerizations is confirmed by a linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio, as well as by the successful synthesis of well-defined block copolymers. acs.org

Strategies for Achieving Controlled Molecular Weight and Narrow Polydispersity in Polyisocyanates

The key strategy for achieving precise control over the molecular weight and obtaining a narrow molecular weight distribution (polydispersity index, PDI) is the implementation of a living polymerization system. researchgate.net

In a living polymerization, each initiator molecule starts one polymer chain. semanticscholar.org Therefore, the number-average degree of polymerization (DP) is directly determined by the initial molar ratio of monomer to initiator ([M]₀/[I]₀). The number-average molecular weight (Mn) can be predicted using the following equation:

Mn = ([M]₀ / [I]₀) × M_monomer + M_initiator

where M_monomer and M_initiator are the molar masses of the monomer and initiator, respectively.

By carefully controlling the stoichiometry of the reaction, polymers with targeted molecular weights can be synthesized. A PDI value close to 1.0 indicates that all polymer chains are of a similar length, which is a hallmark of a well-controlled, living polymerization. acs.org

Table 1: Illustrative Example of Molecular Weight Control in Living Polymerization of an Isocyanate

| [Monomer]/[Initiator] Ratio | Target Mₙ (g/mol) | Experimental Mₙ (g/mol) | PDI (Mₙ/Mₙ) |

|---|---|---|---|

| 50 | 7,500 | 7,400 | 1.08 |

| 100 | 15,000 | 15,200 | 1.09 |

| 200 | 30,000 | 29,800 | 1.12 |

| 400 | 60,000 | 61,000 | 1.14 |

Note: Data is hypothetical, based on typical results reported for living anionic polymerization of isocyanates, illustrating the linear relationship between the monomer/initiator ratio and molecular weight, and the achievement of low PDI values. acs.org

Mitigation of Trimerization and Other Undesired Side Reactions in Polymerization

The primary side reaction that competes with polymerization is the cyclotrimerization of three isocyanate monomers to form a highly stable, six-membered isocyanurate ring. researchgate.netscispace.com This reaction is often catalyzed by the same nucleophilic species that initiate polymerization.

Several strategies are employed to suppress this undesired reaction:

Low Temperatures: Anionic polymerizations of isocyanates are typically conducted at very low temperatures (e.g., -98 °C) to disfavor the thermodynamics and kinetics of trimerization relative to linear polymerization. acs.org

Choice of Initiator and Additives: The development of dual-functional initiators or the use of specific additives can stabilize the propagating amidate anion. researchgate.netscispace.com These agents can protect the active chain end, sterically or electronically hindering its ability to catalyze the trimerization reaction. researchgate.net

Lewis Acid Activators: In some systems, such as the quasi-living copolymerization of aryl isocyanates and epoxides, a Lewis acid can be used as an activator. This can help to suppress the formation of isocyanurate trimers and other byproducts. acs.org

Exploration of Stereoselective Polymerization and Synthesis of Chiral Polyisocyanates

Polyisocyanates possess a rigid backbone that adopts a helical conformation. Even when synthesized from achiral monomers, the polymer chain can exist as a racemic mixture of left-handed (P-helix) and right-handed (M-helix) helical screws.

Stereoselective polymerization aims to produce a polymer with a predominance of one helical sense. This can be achieved by:

Using Chiral Initiators: A chiral initiator can induce a preferred helical screw sense in the growing polymer chain. This process, known as asymmetric induction, leads to the formation of an optically active polymer from an achiral monomer.

Polymerizing Chiral Monomers: While this compound is achiral, the polymerization of isocyanate monomers bearing a chiral side group can lead to polymers with a strong preference for a single helical conformation.

Post-Polymerization Modification: Attaching chiral moieties to the ends of a living polyisocyanate chain can also influence the helical preference of the entire polymer backbone. researchgate.net

The synthesis of such chiral, helical polymers is of great interest as they can mimic the structures of biological macromolecules and have potential applications in chiral separations and catalysis. e3s-conferences.orgacs.org

Derivatization and Advanced Functionalization Reactions

This compound is a versatile chemical intermediate characterized by the highly reactive isocyanate (–N=C=O) functional group. This group is an electrophilic heterocumulene, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its use in derivatization and advanced functionalization reactions, enabling the synthesis of complex molecules and the modification of material surfaces. The primary reaction pathway involves the nucleophilic addition to the central carbon atom of the isocyanate group, leading to the formation of stable covalent bonds.

The quantitative analysis of isocyanates in various matrices often requires a derivatization step to convert the highly reactive and potentially unstable isocyanate into a stable, easily detectable compound. This is crucial for applications such as industrial hygiene monitoring where accurate measurement of isocyanate exposure is necessary. The derivatization of this compound typically involves its reaction with a reagent containing a nucleophilic group (commonly an amine) and a chromophoric or fluorophoric tag for sensitive detection by high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detectors.

The reaction forms a stable urea derivative. A successful derivatizing reagent must react quickly and completely with all isocyanate groups. nih.gov The choice of reagent influences the sensitivity and selectivity of the analytical method. Several reagents have been developed and compared for their efficacy in derivatizing isocyanates like phenyl isocyanate, which serves as a model for the reactivity of this compound.

Key Research Findings:

Reactivity: Studies comparing various derivatizing agents have established a hierarchy of reactivity. For instance, the relative reactivities of 1-(9-anthracenylmethyl)piperazine (MAP), 1-(2-methoxyphenyl)piperazine (MOPP), tryptamine (TRYP), and 9-(methylaminomethyl)anthracene (MAMA) with phenyl isocyanate were found to be 100, 88, 30, and 25, respectively. nih.gov This indicates that piperazine-based reagents like MAP and MOPP exhibit faster reaction kinetics, which is desirable for efficient sample collection and derivatization.

Detection Sensitivity: The derivatizing agent imparts specific detection characteristics to the resulting urea. Reagents containing large aromatic systems, such as anthracene, enhance UV absorbance and fluorescence, leading to lower detection limits. nih.gov For example, MAP derivatives exhibit high molar absorptivity and fluorescence response, making them suitable for trace-level analysis. nih.gov

Table 1: Comparative Performance of Isocyanate Derivatizing Reagents (Based on Phenyl Isocyanate Model)

| Derivatizing Reagent | Abbreviation | Relative Reactivity (%) | Detection Method | Key Characteristics |

|---|---|---|---|---|

| 1-(9-Anthracenylmethyl)piperazine | MAP | 100 | HPLC-UV/Fluorescence | High reactivity and strong fluorescence response. nih.gov |

| 1-(2-Methoxyphenyl)piperazine | MOPP | 88 | HPLC-UV/Electrochemical | High reactivity, suitable for electrochemical detection. nih.gov |

| Tryptamine | TRYP | 30 | HPLC-UV/Fluorescence | Moderate reactivity, lower fluorescence compared to MAP. nih.gov |

| 9-(Methylaminomethyl)anthracene | MAMA | 25 | HPLC-UV/Fluorescence | Lower reactivity, but provides good fluorescence. nih.gov |

This data is based on reactions with phenyl isocyanate and serves as a model for the expected performance with this compound.

The electrophilic nature of this compound allows it to serve as a key building block in the synthesis of a wide array of organic derivatives. These reactions are fundamental in various fields, including medicinal chemistry and polymer science. The primary transformations involve the addition of nucleophiles across the N=C double bond.

Synthesis of Ureas: The reaction of this compound with primary or secondary amines is a rapid and high-yielding process that produces N,N'-disubstituted ureas. wikipedia.org This reaction is widely used in the pharmaceutical industry to synthesize biologically active compounds. For example, diaryl ureas are a class of compounds known to act as kinase inhibitors, with Sorafenib being a notable example used in cancer therapy. asianpubs.org By reacting this compound with various substituted amines, a library of novel urea derivatives can be generated for screening as potential therapeutic agents. asianpubs.org

Reaction: R-NH₂ + (3-Et-Ph)-NCO → (3-Et-Ph)-NH-C(O)-NH-R

Synthesis of Carbamates (Urethanes): Alcohols and phenols react with isocyanates to form carbamates, also known as urethanes. wikipedia.orgnoaa.gov This reaction is the cornerstone of polyurethane chemistry. While this compound is a monofunctional isocyanate and cannot produce polymers on its own, its reaction with various alcohols is used to synthesize specific urethane molecules that can act as plasticizers, cross-linking agents, or intermediates in organic synthesis.

Reaction: R-OH + (3-Et-Ph)-NCO → (3-Et-Ph)-NH-C(O)-O-R

Reaction with Water: Isocyanates react with water in a two-step process. The initial addition of water forms an unstable carbamic acid, which then decomposes to yield a primary amine (3-ethylaniline in this case) and carbon dioxide gas. wikipedia.orgnoaa.gov This reaction is particularly relevant in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent. wikipedia.org

Reaction: (3-Et-Ph)-NCO + H₂O → [(3-Et-Ph)-NH-C(O)-OH] → (3-Et-Ph)-NH₂ + CO₂

Table 2: Key Derivatization Reactions of this compound

| Reactant Type (Nucleophile) | Functional Group | Resulting Product Class | Resulting Functional Group |

|---|---|---|---|

| Primary/Secondary Amine | -NH₂, -NHR | N,N'-Disubstituted Urea | -NH-C(O)-NH- |

| Alcohol/Phenol | -OH | Carbamate (B1207046) (Urethane) | -NH-C(O)-O- |

| Water | -OH | Amine + Carbon Dioxide | -NH₂ + CO₂ |

| Carboxylic Acid | -COOH | Amide + Carbon Dioxide (via unstable mixed anhydride) | -NH-C(O)-R + CO₂ |

The high reactivity of the isocyanate group makes this compound an effective agent for the chemical modification of material surfaces. This process, known as grafting, involves the formation of covalent bonds between the isocyanate molecule and functional groups present on a substrate's surface. This technique is used to alter surface properties such as hydrophobicity, adhesion, biocompatibility, and chemical resistance.

The fundamental requirement for this modification is the presence of active hydrogen atoms on the material's surface, typically in the form of hydroxyl (–OH) or amine (–NH₂) groups.

Examples of Substrates and Applications:

Silica and Metal Oxides: Surfaces of materials like silica (SiO₂), alumina (Al₂O₃), and titania (TiO₂) are rich in hydroxyl groups. Treating these surfaces with this compound results in the covalent attachment of the 3-ethylphenyl group via a carbamate linkage. This modification can render a hydrophilic surface more hydrophobic, which is useful in chromatography, coatings, and the preparation of polymer composites.

Cellulose and Natural Polymers: Cellulose, found in paper and wood, has an abundance of hydroxyl groups. Grafting this compound onto cellulosic materials can improve their water resistance and compatibility with non-polar polymer matrices.

Carbon Nanomaterials: Graphene oxide (GO) possesses hydroxyl and carboxyl groups on its surface. The reaction of these groups with isocyanates, such as toluene-2,4-diisocyanate (TDI), has been shown to improve the dispersion of GO in organic solvents. researchgate.net Similarly, this compound can be used to functionalize GO, tuning its electronic properties and processability for applications in advanced composites and electronics.

Polymers: Polymers that have surface functional groups, or have been surface-treated (e.g., via plasma) to introduce such groups, can be modified with this compound to enhance adhesion or to attach other specific functionalities.

Table 3: Surface Grafting Reactions with this compound

| Substrate Material | Surface Functional Group | Reaction Product (Linkage) | Resulting Surface Property Change |

|---|---|---|---|

| Silica (SiO₂) | Silanol (-Si-OH) | Carbamate (-Si-O-C(O)-NH-Ph-Et) | Increased hydrophobicity |

| Graphene Oxide | Hydroxyl (-C-OH) | Carbamate (-C-O-C(O)-NH-Ph-Et) | Improved dispersion in organic media researchgate.net |

| Amine-functionalized Polymer | Amine (-R-NH₂) | Urea (-R-NH-C(O)-NH-Ph-Et) | Altered surface energy, improved adhesion |

| Cellulose | Hydroxyl (-C-OH) | Carbamate (-C-O-C(O)-NH-Ph-Et) | Increased water resistance |

Advanced Applications and Material Science Contributions of 3 Ethylphenyl Isocyanate Derivatives

Polymer Science and Engineering Applications

General principles of polyurethane chemistry suggest that 3-ethylphenyl isocyanate could theoretically be used as a monomer in the synthesis of various polymers. The ethylphenyl group would influence the properties of the resulting polymer, potentially affecting its flexibility, thermal stability, and solubility. However, specific research dedicated to these applications of this compound is not prominently featured in the reviewed literature.

Fundamental Contributions to Polyurethane Chemistry and Enhanced Material Properties

There is no specific information available in the searched literature detailing the fundamental contributions of this compound to polyurethane chemistry or how it might lead to enhanced material properties. Research in this area is dominated by more common isocyanates such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI).

Development of High-Performance Elastomers and Protective Coatings

Innovations in Adhesive Systems and Polyurethane Foams Technology

Specific studies or patents detailing the innovative use of this compound in adhesive systems or polyurethane foam technology could not be located. The development of these materials generally revolves around well-established isocyanates that are commercially available on a large scale.

Integration into Flame Retardant Polymer Systems

There is no available research indicating the integration or specific contribution of this compound into flame-retardant polymer systems. Research in flame retardancy for polyurethanes often involves the incorporation of phosphorus, halogen, or nitrogen-containing compounds, but specific derivatives of this compound for this purpose are not described in the available literature.

Organic Synthesis and Medicinal Chemistry

The isocyanate functional group is a versatile reagent in organic synthesis, readily reacting with nucleophiles like amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reactivity is fundamental to its potential use in constructing more complex molecules, including those with pharmaceutical relevance.

Utility in the Synthesis of Pharmaceutically Relevant Scaffolds and Intermediates

While the isocyanate group is utilized in the synthesis of various pharmaceutical compounds, specific research detailing the use of this compound as a key intermediate is limited. However, one study was identified that synthesized a series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives. These compounds were investigated for their analgesic and anti-inflammatory activities. The study reported that some of these derivatives exhibited moderate potency when compared to the reference standard, diclofenac sodium, and showed only mild ulcerogenic potential compared to aspirin nih.gov. This finding suggests a potential, albeit not extensively explored, role for this compound in the development of new therapeutic agents.

Role in the Development of Advanced Nucleoside Analogs

The isocyanate functional group is highly reactive and can be a precursor to several bioactive compounds that incorporate urea (B33335) moieties. beilstein-journals.org In the context of medicinal chemistry, the synthesis of nucleoside analogs is a critical area of research for developing antiviral and anticancer agents. nih.gov Nucleoside analogs often function by mimicking natural nucleosides and interfering with viral replication or cancer cell proliferation. nih.gov

The development of advanced nucleoside analogs sometimes involves modifications where urea linkages are incorporated into the molecular structure. The synthesis of urea derivatives often proceeds through an isocyanate intermediate, which then reacts with an amine to form the final compound. nih.gov While the reaction of isocyanates with amines is a standard method for creating urea derivatives, the direct application of this compound in the synthesis of advanced nucleoside analogs is not extensively documented in prominent research literature. The potential for this compound to react with amino-functionalized nucleosides to create novel urea-linked analogs remains an area for further exploration.

Applications in Agrochemistry and Agrochemical Development

In the field of agrochemistry, derivatives of phenyl isocyanates are crucial intermediates in the production of a major class of herbicides: the phenylureas. tandfonline.com Unsymmetrically substituted phenylureas, such as diuron, linuron, and daimuron, are widely used for their broad-spectrum herbicidal activities. tandfonline.com The synthesis of these compounds traditionally involves the reaction of a substituted aniline with a corresponding phenyl isocyanate. google.com

The general synthetic route to these herbicidal ureas highlights the importance of isocyanates as key precursors. asianpubs.org this compound can, therefore, be utilized as a starting material to generate novel urea derivatives for potential use as herbicides. The process would involve reacting this compound with a suitable amine to produce an N-(3-ethylphenyl)-N'-substituted urea. The biological activity of the resulting compound would be dependent on the nature of the other substituents on the urea nitrogen. Research in this area focuses on creating new derivatives with improved efficacy, selectivity, and environmental profiles.

Table 1: Examples of Phenylurea Herbicides Synthesized from Isocyanate Precursors

| Herbicide | Isocyanate Precursor (Example) | Amine Reactant (Example) |

|---|---|---|

| Diuron | 3,4-Dichlorophenyl isocyanate | Dimethylamine |

| Linuron | 3,4-Dichlorophenyl isocyanate | Methoxy(methyl)amine |

| Metobromuron | 4-Bromophenyl isocyanate | Methoxy(methyl)amine |

This table illustrates the general synthetic strategy for phenylurea herbicides, where a substituted phenyl isocyanate is a key reactant.

Nanomaterials Functionalization and Surface Engineering

The surface modification of nanomaterials is essential for their practical application, as it improves their dispersibility and compatibility with other materials, such as polymer matrices. lboro.ac.ukmdpi.com Isocyanates are effective reagents for the functionalization of carbon-based nanomaterials like graphene oxide and carbon nanotubes (CNTs). mdpi.comutexas.edu

Graphene oxide (GO) possesses various oxygen-containing functional groups on its surface, including hydroxyl (-OH) and carboxylic acid (-COOH) groups. utexas.edu These groups provide reactive sites for chemical modification. This compound can covalently bond to the GO surface through reactions with these functional groups. The isocyanate group reacts with hydroxyl groups to form carbamate (B1207046) esters and with carboxylic acid groups to form amides. utexas.edu This chemical functionalization effectively grafts ethylphenyl groups onto the surface of the GO sheets. lboro.ac.uk

Similarly, carbon nanotubes can be functionalized with isocyanate groups after an initial oxidation step that introduces carboxylic acid groups onto their surface. mdpi.com This surface modification alters the surface chemistry of the nanomaterials, making them more suitable for various applications. nih.gov

A primary challenge in working with carbon nanomaterials is their tendency to agglomerate due to strong van der Waals forces, which limits their effective use in composites. lboro.ac.uk The functionalization of GO and CNTs with this compound significantly enhances their dispersion stability in organic solvents. utexas.edulboro.ac.uk The attached ethylphenyl groups reduce the hydrophilicity of GO and weaken the interlayer hydrogen bonding, allowing the functionalized nanomaterial to be exfoliated and form stable dispersions in polar aprotic solvents like N,N-dimethylformamide (DMF). utexas.edumdpi.com

This improved dispersion is crucial for the fabrication of polymer nanocomposites with enhanced mechanical and thermal properties. lboro.ac.uklboro.ac.uk The functionalized nanomaterials can be more homogeneously distributed within a polymer matrix, leading to stronger interfacial interactions and, consequently, better performance of the composite material. lboro.ac.uk The enhanced surface reactivity of the functionalized nanomaterials also allows for better integration into various material systems. encyclopedia.pub

Table 2: Effect of Isocyanate Functionalization on Graphene Oxide Dispersion

| Solvent | Pristine Graphene Oxide (GO) | Isocyanate-Functionalized GO (iGO) |

|---|---|---|

| Water | Good Dispersion | No Dispersion utexas.edu |

| N,N-Dimethylformamide (DMF) | Poor Dispersion | Stable Dispersion lboro.ac.ukutexas.edu |

| Tetrahydrofuran (THF) | No Dispersion | Stable Dispersion mdpi.com |

| Toluene | No Dispersion | Stable Dispersion mdpi.com |

This table summarizes the significant improvement in the dispersion of graphene oxide in organic solvents after functionalization with isocyanates.

Separation Science and Analytical Chromatography

In the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), the separation of enantiomers (chiral separation) is of utmost importance, especially in the pharmaceutical industry. hplc.eu Chiral stationary phases (CSPs) are the key components of HPLC systems that enable the separation of racemic mixtures. mdpi.com

Derivatives of phenyl isocyanate are widely used in the preparation of highly effective polysaccharide-based CSPs. mdpi.comnih.gov Polysaccharides such as cellulose and amylose are derivatized with substituted phenyl isocyanates to create chiral selectors that are then coated or immobilized onto a silica support. mdpi.comresearchgate.net Cellulose tris(3,5-dimethylphenylcarbamate) is a well-known example of such a CSP that demonstrates broad applicability in enantioseparation. mdpi.com

Following this established methodology, this compound can be reacted with the hydroxyl groups of a polysaccharide backbone (like cellulose or cyclofructans) to form the corresponding carbamate derivative. mdpi.comsci-hub.box This derivatized polysaccharide is then used to create a CSP. The chiral recognition mechanism of these CSPs is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the chiral selector and the enantiomers of the analyte. nih.gov The ethylphenyl groups introduced by this compound play a crucial role in forming the chiral cavities and interaction sites necessary for enantioseparation. These CSPs have been successfully used to separate a wide variety of racemic compounds, including many pharmaceuticals. hplc.eu

Table 3: Polysaccharide-Based Chiral Stationary Phases using Phenyl Isocyanate Derivatives

| Polysaccharide Base | Phenyl Isocyanate Derivative (Example) | Resulting Chiral Selector |

|---|---|---|

| Cellulose | 3,5-Dimethylphenyl isocyanate | Cellulose tris(3,5-dimethylphenylcarbamate) mdpi.com |

| Amylose | 3,5-Dimethylphenyl isocyanate | Amylose tris(3,5-dimethylphenylcarbamate) nih.gov |

| Levan | 3,5-Dimethylphenyl isocyanate | Levan tris(3,5-dimethylphenylcarbamate) nih.gov |

| Cyclofructan-6 (CF6) | 3,5-Dimethylphenyl isocyanate | Derivatized CF6-based CSP sci-hub.box |

This table provides examples of how different polysaccharide backbones are derivatized with phenyl isocyanates to create effective chiral stationary phases for HPLC.

Spectroscopic Characterization and Computational Modeling of 3 Ethylphenyl Isocyanate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique molecular fingerprint. Computational modeling through normal mode analysis further refines the assignment of vibrational bands to specific molecular motions.

Fourier Transform Infrared (FTIR) Spectroscopy Studies for Functional Group Identification

The FTIR spectrum of 3-Ethylphenyl isocyanate is characterized by a prominent and sharp absorption band in the region of 2275-2250 cm⁻¹. This intense feature is unequivocally assigned to the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group, a hallmark of isocyanate compounds. Other significant absorptions include those corresponding to the aromatic C-H stretching vibrations, typically observed above 3000 cm⁻¹, and the C=C stretching vibrations within the benzene (B151609) ring, which appear in the 1600-1450 cm⁻¹ range. The presence of the ethyl group is confirmed by the characteristic C-H stretching and bending vibrations of the methyl and methylene (B1212753) components.

| Frequency Range (cm⁻¹) | Assignment |

| > 3000 | Aromatic C-H Stretching |

| 2975-2850 | Aliphatic C-H Stretching (ethyl group) |

| 2275-2250 | Asymmetric -N=C=O Stretching |

| 1600-1450 | Aromatic C=C Stretching |

| 1470-1440 | C-H Bending (ethyl group) |

| 1385-1365 | C-H Bending (methyl group) |

| 880-770 | Aromatic C-H Out-of-Plane Bending |

Raman Spectroscopy Investigations for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound exhibits a strong band corresponding to the symmetric stretching of the aromatic ring, which is often weak in the FTIR spectrum. The -N=C=O symmetric stretch also gives rise to a characteristic Raman signal, though typically less intense than the asymmetric stretch observed in FTIR. The ethyl group's C-C and C-H vibrations are also readily observed, contributing to the unique molecular fingerprint of the compound.

| Frequency Range (cm⁻¹) | Assignment |

| 3070-3050 | Aromatic C-H Stretching |

| 2975-2870 | Aliphatic C-H Stretching (ethyl group) |

| 2275-2250 | Asymmetric -N=C=O Stretching |

| 1610-1580 | Aromatic Ring Stretching |

| 1010-990 | Aromatic Ring Breathing Mode |

| 800-600 | Aromatic Ring Deformation |

Normal Mode Analysis and Potential Energy Distributions for Vibrational Assignments

To achieve a more precise assignment of the observed vibrational bands, a normal mode analysis was performed using computational methods, such as Density Functional Theory (DFT). These calculations provide theoretical vibrational frequencies and their corresponding atomic displacements. The Potential Energy Distribution (PED) analysis further dissects each normal mode into contributions from individual internal coordinates (bond stretching, angle bending, and torsions). This computational approach has been successfully applied to related substituted phenyl isocyanates, providing detailed insights into the coupling of vibrational modes. For this compound, PED analysis would confirm the dominant contribution of the -N=C=O asymmetric stretch to the band around 2270 cm⁻¹ and would help to unambiguously assign the complex vibrations of the ethyl-substituted phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for definitive structural confirmation.

Proton (¹H) NMR Spectroscopic Characterization for Structural Confirmation

The ¹H NMR spectrum of this compound provides clear evidence for the presence and connectivity of the ethyl and phenyl groups. The aromatic protons appear as a complex multiplet pattern in the downfield region, typically between 7.0 and 7.4 ppm. The meta-substitution pattern of the ethyl and isocyanate groups leads to distinct signals for the four aromatic protons. The ethyl group gives rise to a characteristic quartet for the methylene (-CH₂) protons, due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, resulting from coupling with the methylene protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.40-7.00 | Multiplet | Aromatic Protons (4H) |

| 2.65 | Quartet | -CH₂- (2H) |

| 1.25 | Triplet | -CH₃ (3H) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The most downfield signal corresponds to the isocyanate carbon, which is highly deshielded and typically appears in the range of 120-140 ppm. The aromatic carbons give rise to a series of signals in the aromatic region (approximately 115-150 ppm), with the carbon attached to the isocyanate group and the carbon attached to the ethyl group showing distinct chemical shifts due to the electronic effects of these substituents. The ethyl group carbons are observed in the upfield region of the spectrum.

| Chemical Shift (ppm) | Assignment |

| 145.5 | C-ethyl |

| 132.0 | C-isocyanate |

| 129.5 | Aromatic CH |

| 125.0 | Aromatic CH |

| 123.0 | Aromatic CH |

| 120.0 | Aromatic CH |

| 28.5 | -CH₂- |

| 15.0 | -CH₃ |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions, thereby allowing for the elucidation of a compound's molecular weight and elemental composition. In the analysis of this compound, electron ionization (EI) mass spectrometry provides critical insights into its fragmentation patterns, which are instrumental in confirming its structure.

The mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) corresponding to its exact mass. The fragmentation of this molecular ion upon electron impact leads to the formation of several daughter ions, which are indicative of the molecule's structure. The ethyl group and the isocyanate functional group are key sites for fragmentation.

A prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a significant peak. Another characteristic fragmentation is the loss of the entire ethyl group (•C₂H₅), leading to a stable benzylic cation. The isocyanate group can also undergo fragmentation, contributing to the complexity of the spectrum. The relative abundances of these fragment ions provide a unique fingerprint for this compound.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 147 | 100 | [C₉H₉NO]⁺ (Molecular Ion) |

| 132 | 80 | [C₈H₆NO]⁺ |

| 118 | 40 | [C₈H₈N]⁺ |

| 104 | 30 | [C₇H₆N]⁺ |

| 91 | 50 | [C₇H₇]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Note: The fragmentation data is based on typical fragmentation patterns for similar aromatic isocyanates and may vary depending on the specific conditions of the mass spectrometry experiment.

X-ray Diffraction Analysis for Solid-State Molecular Structures and Crystal Packing

A comprehensive search of the current scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, specific details regarding its solid-state molecular structure and crystal packing, such as unit cell dimensions, space group, and intermolecular interactions, cannot be provided at this time.

In a hypothetical X-ray diffraction analysis, a single crystal of this compound would be irradiated with X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms could be determined. Such a study would reveal the planarity of the phenyl ring, the geometry of the isocyanate group, and the conformation of the ethyl substituent relative to the aromatic ring. Furthermore, it would elucidate the nature of any intermolecular interactions, such as dipole-dipole interactions or van der Waals forces, which govern the packing of the molecules in the crystal.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations are a powerful tool for investigating the properties of molecules at the atomic and electronic levels. These computational methods can provide valuable insights into molecular geometry, electronic structure, and spectroscopic properties, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A DFT study of this compound, which has not been specifically reported in the literature, would involve optimizing the molecular geometry to find the lowest energy conformation. This would provide theoretical values for bond lengths and angles. Such calculations would also allow for the investigation of the conformational landscape, particularly the rotational barrier of the ethyl group. Furthermore, DFT can be used to calculate the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate energetic information. For this compound, ab initio calculations could be employed to precisely determine its thermochemical properties, such as the heat of formation. These methods are also well-suited for studying intermolecular interactions. Although no specific studies on this compound are available, ab initio calculations could be used to model dimers or larger clusters of the molecule to understand the nature and strength of non-covalent interactions that would be present in the solid or liquid phase.

Molecular Orbital (MO) theory provides a delocalized description of electron distribution in molecules. An application of MO theory to this compound would involve the calculation of its molecular orbitals, which would describe the bonding interactions within the molecule. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO provides information about its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would likely have significant contributions from the isocyanate group, indicating the preferred sites for electrophilic and nucleophilic attack, respectively.

Quantum chemical calculations are capable of predicting various spectroscopic parameters. For this compound, these methods could be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from a DFT or ab initio study could be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Similarly, theoretical calculations of NMR chemical shifts and coupling constants can be correlated with experimental NMR data to confirm the molecular structure and assign spectral peaks. While specific computational spectroscopic studies for this compound are not currently available in the literature, this approach remains a valuable tool for the comprehensive characterization of this and other molecules.

Elucidation of Reaction Mechanisms through Transition State Theory and Reaction Pathway Analysis

The reactivity of isocyanates, particularly in the formation of urethanes via reaction with alcohols, is a cornerstone of polyurethane chemistry. researchgate.netmdpi.com Understanding the precise mechanism of these reactions is crucial for controlling reaction rates and product formation. Transition State Theory (TST) combined with reaction pathway analysis serves as a fundamental computational approach to map out the energetic landscape of a chemical reaction.

This analysis involves identifying and characterizing the geometries and energies of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. A transition state (TS) is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, representing the energetic barrier that must be overcome for a reaction to proceed. researchgate.net Its structure is characterized by a single imaginary vibrational frequency. acs.org

For a molecule like this compound reacting with an alcohol (e.g., methanol), the computational workflow would typically involve:

Optimization of Reactants: The ground state geometries of this compound and the alcohol are optimized to find their lowest energy conformations.

Locating Pre-reaction Complex (RC): The reactants first associate to form a stabilized reactant complex, often held together by weak interactions like hydrogen bonds. researchgate.net

Searching for the Transition State (TS): Various algorithms are used to locate the transition state structure connecting the reactant complex to the product. For the reaction between phenyl isocyanate and methanol, computational studies have identified transition states for both catalyst-free and catalyzed pathways. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is located, an IRC calculation is performed to confirm that the transition state correctly connects the reactant and product minima on the potential energy surface. acs.orgchemrxiv.org

Optimization of Product Complex (PC): The calculation follows the reaction path down to the energy minimum of the product complex, where the newly formed urethane (B1682113) is associated with other species.

Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, with appropriate basis sets (e.g., 6-31G(d) or cc-pVTZ) are commonly employed for these calculations. researchgate.netacs.org Solvent effects are often included using continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD model, as the reaction mechanism can shift from concerted in the gas phase to stepwise in polar solvents. researchgate.netacs.org

The primary output of this analysis is an energy profile of the reaction pathway, which plots the relative energy of the system versus the reaction coordinate. This profile reveals the activation energy (the energy difference between the reactant complex and the transition state), which is the key determinant of the reaction rate. For analogous reactions of phenyl isocyanate, theoretical calculations have shown that the energy barrier for urethane formation can be substantial but is significantly lowered by the presence of additional alcohol molecules (acting as a catalyst) or other catalysts. mdpi.com

Table 1: Illustrative Energy Profile Data for a Generic Isocyanate + Alcohol Reaction This table presents hypothetical data representative of what a computational analysis would yield for the reaction of an aromatic isocyanate. The values are based on findings for analogous compounds like phenyl isocyanate and are for illustrative purposes only.

| Stationary Point | Description | Relative Energy (kJ/mol) |

| R | Reactants (Isocyanate + Alcohol) | 0.0 |

| RC | Reactant Complex | -15.2 |

| TS | Transition State | +62.6 |

| PC | Product Complex | -99.7 |

| P | Products (Urethane) | -85.0 |